4,6-Dibromo-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXKGQHCCZDOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711253 | |
| Record name | 4,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69038-75-1 | |
| Record name | 5,7-Dibromo-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dibromo 1h Benzo D Imidazole and Its Structural Derivatives
Direct Synthesis Approaches to the 4,6-Dibromo-1H-benzo[d]imidazole Core
Direct synthesis provides an efficient route to the this compound scaffold by utilizing precursors that already contain the requisite bromine atoms. This approach offers excellent control over the regiochemistry of the final product.
Condensation Reactions Employing Substituted o-Phenylenediamines
A primary and widely utilized method for the direct synthesis of the this compound core is the cyclocondensation of 3,6-Dibromobenzene-1,2-diamine with various aldehydes. This reaction, often referred to as the Phillips-Ladenburg synthesis, is a cornerstone in benzimidazole (B57391) chemistry.
The reaction involves the condensation of the two amino groups of 3,6-Dibromobenzene-1,2-diamine with the carbonyl group of an aldehyde. This process typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization, often via oxidation, to yield the stable 2-substituted-4,6-dibromo-1H-benzo[d]imidazole. The substituent at the 2-position of the resulting benzimidazole is determined by the R-group of the aldehyde (R-CHO) used in the reaction. This allows for the introduction of a wide variety of functionalities, including alkyl, aryl, and heteroaryl groups, by simply varying the aldehyde co-reactant. For instance, the reaction with 2-nitrobenzaldehyde (B1664092) is a key step in the synthesis of certain biologically active molecules. semanticscholar.org
Table 1: Synthesis of 2-Substituted-4,6-dibromo-1H-benzo[d]imidazoles via Condensation
| Aldehyde Reactant | 2-Substituent | Reference |
| 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl) | semanticscholar.org |
| Formaldehyde | -H | |
| Benzaldehyde | -Phenyl | |
| 4-Chlorobenzaldehyde | -4-Chlorophenyl |
The cyclocondensation reaction can be facilitated and its efficiency improved through the use of various catalytic systems and optimized reaction conditions. While the reaction can proceed under thermal conditions, the use of catalysts is common to achieve higher yields and shorter reaction times.
Acid catalysts, such as polyphosphoric acid (PPA), are frequently employed to activate the aldehyde carbonyl group towards nucleophilic attack by the diamine. clockss.org Oxidizing agents are also crucial for the final aromatization step, converting the dihydrobenzimidazole intermediate to the final benzimidazole product. Sodium metabisulfite (B1197395) (Na₂S₂O₅) is a commonly used oxidizing agent in this context. nih.gov The reaction is often carried out in solvents like ethanol (B145695), and refluxing for several hours is typical to ensure complete conversion. nih.gov Microwave-assisted synthesis has also emerged as a powerful technique to accelerate this reaction, often in the presence of catalysts like PPA and phosphoric acid, leading to high yields in significantly reduced reaction times. clockss.org
Table 2: Catalytic and Reaction Conditions for the Synthesis of Benzimidazole Derivatives
| Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |
| Polyphosphoric Acid (PPA) / H₃PO₄ | - | Microwave | High yields, short reaction times | clockss.org |
| Sodium Metabisulfite (Na₂S₂O₅) | Ethanol/Water | Reflux | Efficient oxidation | nih.gov |
| - | Nitrobenzene | 180 °C | Oxidant and solvent | semanticscholar.org |
Halogenation of Precursor Benzimidazole Derivatives
An alternative route to this compound involves the direct bromination of a pre-existing benzimidazole scaffold. This method relies on the principles of electrophilic aromatic substitution, where the regioselectivity of the bromination is a key consideration.
Regioselective Bromination Strategies
The benzene (B151609) ring of the benzimidazole system is activated towards electrophilic attack. The positions of substitution are influenced by the electronic properties of the imidazole (B134444) ring and any existing substituents. Common brominating agents for aromatic systems include N-bromosuccinimide (NBS) and molecular bromine (Br₂). nih.govresearchgate.net The choice of reagent and reaction conditions can significantly impact the regioselectivity of the bromination. For instance, NBS in solvents like acetonitrile (B52724) or in the presence of silica (B1680970) gel has been shown to be an effective and often regioselective brominating agent for various aromatic compounds. nih.govresearchgate.net
Control of Substitution Patterns
Achieving the specific 4,6-dibromo substitution pattern on a benzimidazole ring through direct bromination requires careful control of the reaction conditions to overcome the formation of other isomers. The electronic nature of the imidazole ring generally directs electrophilic substitution to the 5(6)- and 7(4)-positions. Obtaining the 4,6-disubstituted product can be challenging due to the potential for multiple bromination events and the formation of a mixture of isomers.
The directing effects of substituents already present on the benzimidazole ring play a crucial role. An electron-donating group at a specific position can enhance the reactivity of certain sites towards bromination, while an electron-withdrawing group can deactivate the ring and direct the incoming electrophile to other positions. For unsubstituted benzimidazole, calculations suggest that the order of electrophilic attack is 7 > 6 > 5 > 4, although in practice, substitution often occurs preferentially at the 5- (or 6-) position. To achieve the desired 4,6-dibromo substitution, a multi-step synthesis involving blocking and directing groups might be necessary, or starting with a precursor that already has a substitution pattern that favors bromination at the 4 and 6 positions.
Advanced Derivatization Strategies from the this compound Scaffold
The inherent reactivity of the this compound core, particularly at the nitrogen atoms of the imidazole ring, allows for extensive derivatization. These modifications are pivotal in modulating the physicochemical properties and biological activities of the resulting molecules.
N-Alkylation and N-Functionalization Methodologies
The substitution at the N-1 position of the benzimidazole ring is a common strategy to introduce diverse functional groups. While specific literature detailing the N-alkylation of this compound is not extensively available, general methodologies for benzimidazole N-alkylation can be extrapolated. These reactions typically involve the deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to achieving high yields and preventing side reactions. For instance, the use of sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) is a common practice for the N-alkylation of benzimidazoles.
Recent studies on related dibromobenzimidazole isomers, such as 5,6-dibromo-1H-benzo[d]imidazole, have demonstrated successful N-alkylation. For example, the synthesis of 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol highlights the feasibility of introducing functionalized alkyl chains onto the dibrominated benzimidazole core nih.gov. Although the positional isomer is different, the underlying chemical principles of N-alkylation are expected to be similar for the 4,6-dibromo analogue.
Diversification through Side-Chain Introduction
The introduction of side-chains, not only at the nitrogen atoms but also potentially at the C2 position of the imidazole ring, offers another avenue for structural diversification. For the this compound scaffold, this could be achieved through various synthetic routes. One common method for introducing substituents at the C2 position of benzimidazoles is the condensation of the corresponding o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Therefore, to obtain C2-substituted 4,6-dibromobenzimidazoles, one would start with 3,5-dibromobenzene-1,2-diamine.
Further functionalization of an existing this compound at the C2 position via C-H activation is a more advanced and atom-economical approach. While specific examples for the 4,6-dibromo derivative are not readily found in the literature, rhodium(I)-catalyzed C-H activation has been successfully employed for the C2-selective branched alkylation of a range of benzimidazole derivatives with Michael acceptors nih.gov. This methodology allows for the introduction of complex side-chains and even the creation of quaternary carbon centers nih.gov. The applicability of such catalytic systems to the 4,6-dibromo scaffold would be a subject of further research.
Green Chemistry Principles and Methodological Enhancements in Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical research and industry. For the synthesis of this compound derivatives, several green approaches can be envisioned.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. eurekaselect.com This technique has been widely applied to the synthesis of various benzimidazole derivatives. eurekaselect.comacs.orgsemanticscholar.orgasianpubs.org A novel, efficient, and eco-friendly methodology for the synthesis of benzimidazole derivatives using microwave irradiation without a catalyst has been reported, achieving yields of 94-98% in just 5 to 10 minutes. eurekaselect.comacs.org While specific applications to this compound are not detailed, this approach holds significant promise for the rapid and efficient synthesis of its derivatives. The synthesis of various 2-aryl benzimidazole derivatives has been successfully carried out using microwave-assisted reactions, highlighting the broad applicability of this technology.
Solvent-Free Reaction Conditions
Eliminating the use of volatile and often hazardous organic solvents is a key principle of green chemistry. Solvent-free reactions, often facilitated by grinding or heating neat reactants, can lead to improved efficiency and a significant reduction in waste. A one-pot, solvent-free green synthesis of biologically active benzimidazole derivatives has been achieved by grinding o-phenylenediamine with either a carboxylic acid or an aldehyde, followed by heating. umich.edu This method boasts high atom economy and operational simplicity. umich.edu The synthesis of various benzimidazole derivatives has been reported under solvent-free conditions, demonstrating the general applicability of this approach. umich.edu The application of this methodology to the synthesis and derivatization of this compound could offer a more environmentally benign alternative to traditional solvent-based methods.
Development of Efficient Catalytic Systems
The use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which align with the principles of green chemistry. For the derivatization of the benzimidazole scaffold, various catalytic systems have been developed. Rhodium(I)-catalyzed C-H activation, as mentioned earlier, is a powerful tool for the selective functionalization of the C2 position. nih.gov Furthermore, the use of heterogeneous catalysts is particularly attractive from a green chemistry perspective, as they can be easily separated from the reaction mixture and potentially reused. While specific catalytic systems for the derivatization of this compound are not well-documented, the broader field of benzimidazole chemistry offers a range of catalysts that could be adapted for this purpose. For instance, potassium ferrocyanide has been used as a green and inexpensive catalyst for the efficient synthesis of benzimidazoles under solvent-free conditions.
Reactivity Profile and Functionalization of the 4,6 Dibromo 1h Benzo D Imidazole Core
Reactivity of the Bromine Substituents
The presence of two bromine atoms on the benzene (B151609) ring of the benzimidazole (B57391) core provides two reactive sites for chemical modification. The reactivity of these bromine atoms is influenced by the electronic properties of the benzimidazole ring system and the specific reaction conditions employed.
Nucleophilic aromatic substitution (SNA_r) reactions offer a direct method for replacing the bromine atoms with various nucleophiles. libretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the bromide ion yields the substituted product. libretexts.org
The feasibility of S_NAr reactions on the 4,6-dibromobenzimidazole core is enhanced by the electron-withdrawing nature of the imidazole (B134444) ring, which helps to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov The reaction is typically carried out in the presence of a strong nucleophile and may require elevated temperatures. youtube.com It is important to note that for nucleophilic aromatic substitution, the leaving group trend is often the reverse of that seen in S_N1 and S_N2 reactions, with fluoride (B91410) being the best leaving group due to the high polarization of the carbon-fluorine bond. youtube.com However, with strong nucleophiles, bromo-substituted rings can still undergo these substitution reactions. youtube.com
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to functionalize aryl halides. nih.govyoutube.comyoutube.com These reactions offer a high degree of control and functional group tolerance, making them ideal for the late-stage modification of complex molecules.
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to synthesize substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org
In the context of 4,6-dibromo-1H-benzo[d]imidazole, the Sonogashira coupling allows for the introduction of alkyne moieties at the 4- and/or 6-positions. The reactivity of the two bromine atoms can be influenced by steric and electronic factors, potentially allowing for selective mono- or di-alkynylation. For instance, in dihalogenated aromatic compounds, the reaction often occurs preferentially at the more reactive halide position, with iodides being more reactive than bromides. wikipedia.orglibretexts.org
| Reaction | Catalyst System | Reactants | Product |
| Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst, Amine base | This compound, Terminal Alkyne | 4-Alkynyl-6-bromo-1H-benzo[d]imidazole or 4,6-Dialkynyl-1H-benzo[d]imidazole |
The Stille coupling reaction provides an alternative method for forming carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orgyoutube.com A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org
For this compound, Stille coupling can be employed to introduce a wide variety of organic groups (R¹) by reacting it with an appropriate organostannane (R¹-Sn(Alkyl)₃). wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
| Reaction | Catalyst | Reactants | Product |
| Stille Coupling | Palladium(0) complex | This compound, Organostannane | 4-Substituted-6-bromo-1H-benzo[d]imidazole or 4,6-Disubstituted-1H-benzo[d]imidazole |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. rsc.orgyoutube.com This reaction is widely favored due to the mild reaction conditions, commercial availability and low toxicity of the boronic acid reagents, and the ease of removal of byproducts. organic-chemistry.orgyoutube.com
The Suzuki-Miyaura coupling is generally applicable to halogenated imidazoles and provides an efficient method for introducing aryl, heteroaryl, or vinyl substituents. rsc.orgacs.org In the case of this compound, this reaction can be used to synthesize a wide array of derivatives. Studies on other halogenated heterocycles have shown that the choice of catalyst, ligand, and base can be crucial for achieving high yields and selectivity. nih.govpolyu.edu.hk For dihalogenated substrates, selective mono- or di-arylation can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions.
| Reaction | Catalyst System | Reactants | Product |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | This compound, Organoboron compound | 4-Substituted-6-bromo-1H-benzo[d]imidazole or 4,6-Disubstituted-1H-benzo[d]imidazole |
Selective debromination of polyhalogenated aromatic compounds is a useful strategy for accessing less halogenated derivatives. In the case of this compound, selective removal of one bromine atom would yield either 4-bromo-1H-benzo[d]imidazole or 6-bromo-1H-benzo[d]imidazole, which can then be used in further functionalization reactions.
Dehalogenation can sometimes be an undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org The mechanism of this side reaction has been studied and is thought to involve factors such as the nature of the halogen, the catalyst system, and the reaction conditions. acs.org For instance, in some cases, bromo and chloro derivatives have shown to be less prone to dehalogenation compared to their iodo counterparts. acs.org By carefully selecting the reaction parameters, it may be possible to control the extent of debromination and favor the desired cross-coupling product.
Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions
Reactivity of the Benzimidazole Heterocyclic Ring System
The benzimidazole scaffold, a fusion of benzene and imidazole, possesses distinct reactive sites. The reactivity is influenced by the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N3), as well as the carbon atoms of both the imidazole and benzene moieties. chemicalbook.com In the case of this compound, the bromine atoms significantly modulate the electron density of the benzenoid part of the molecule.
The benzenoid portion of the benzimidazole ring system is generally susceptible to electrophilic substitution. chemicalbook.com However, in this compound, the presence of two bromine atoms at positions 4 and 6 has a profound impact on this reactivity. Bromine atoms are deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the electron density of the benzene ring and makes it less susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com
While halogens are typically ortho-, para-directing, the existing substitution pattern leaves only positions C5 and C7 available for further electrophilic attack. The combined deactivating effects of the two bromine atoms and the electron-withdrawing nature of the fused imidazole ring (at the N3 position) significantly disfavor further electrophilic substitution. Any potential reaction would require harsh conditions, and the incoming electrophile would be directed by the existing substituents. Predicting the major product between C5 and C7 can be complex, often influenced by a balance of electronic and steric factors. masterorganicchemistry.com
A key characteristic of N-unsubstituted benzimidazoles is annular prototropic tautomerism, where the proton on the nitrogen can reside on either the N1 or N3 atom. This results in a dynamic equilibrium between two tautomeric forms: this compound and 5,7-dibromo-1H-benzo[d]imidazole.
This equilibrium is typically rapid in solution, leading to time-averaged signals in NMR spectroscopy. beilstein-journals.org For instance, the signals for carbon atoms that are distinct in a single tautomer (e.g., C4 and C7, C5 and C6) appear as averaged signals, simplifying the spectrum. beilstein-journals.orgnih.gov However, this tautomeric exchange can be slowed or "blocked" in the solid state or in certain aprotic, non-hydrogen-bonding solvents, allowing for the observation of distinct signals for each tautomer. beilstein-journals.orgmdpi.com X-ray diffraction studies on similar benzimidazole derivatives have confirmed the existence of a single, fixed tautomeric form in the solid phase, often stabilized by intermolecular hydrogen bonding networks. mdpi.com
The nitrogen atoms of the benzimidazole ring are nucleophilic and readily participate in reactions. The pyrrole-like N1-H can be deprotonated by a base, and both nitrogen atoms can be functionalized through reactions like alkylation and acylation, demonstrating their reactivity. chemicalbook.com
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Structure | Key Features |
| This compound | ![]() | Proton on N1. Bromine atoms at positions 4 and 6. |
| 5,7-Dibromo-1H-benzo[d]imidazole | ![]() | Proton on N3. Bromine atoms at positions 5 and 7 (relative to the N-H). |
Mechanistic Studies of Reaction Pathways Involving this compound
While specific mechanistic studies for this compound are not extensively documented, reaction pathways can be inferred from the known reactivity of benzimidazoles and haloaromatics.
The formation of the benzimidazole ring itself often proceeds via the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. A proposed mechanism for a related cyclocondensation involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent dehydration to aromatize the imidazole ring. mdpi.com
Reactions involving the bromine substituents on the benzene ring are also of mechanistic interest. The bromine atoms on the electron-deficient aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). This mechanism is distinct from nucleophilic aliphatic substitution. The SNAr pathway typically involves a two-step process:
Addition of a Nucleophile: A strong nucleophile attacks one of the carbon atoms bearing a bromine atom. This attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and into the fused imidazole ring, which helps to stabilize the intermediate.
Loss of the Leaving Group: The aromaticity is restored in a fast second step by the expulsion of the bromide ion.
The presence of two bromine atoms offers the potential for mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile.
Advanced Spectroscopic and Structural Characterization of 4,6 Dibromo 1h Benzo D Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of benzimidazole (B57391) derivatives. It provides precise information about the hydrogen and carbon framework of the molecule, as well as insights into dynamic processes like prototropic tautomerism.
The ¹H NMR spectrum of 4,6-Dibromo-1H-benzo[d]imidazole is characterized by distinct signals corresponding to the protons on the heterocyclic and benzene (B151609) rings. In a typical ¹H NMR spectrum, the labile N-H proton of the imidazole (B134444) ring usually appears as a broad singlet at a variable, downfield chemical shift, often in the range of δ 12.0-13.0 ppm when measured in DMSO-d₆. rsc.orgnih.gov The proton at the C2 position gives rise to a singlet, as it has no adjacent protons.
The substitution pattern of the dibrominated benzene moiety simplifies the aromatic region of the spectrum. The protons at the C5 and C7 positions would be expected to appear as distinct singlets, as they lack ortho-coupling partners. In various 2-substituted benzimidazole derivatives, the aromatic protons typically resonate in the δ 7.1-8.3 ppm range. rsc.orgrsc.org For instance, in 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol, a related derivative, the benzimidazolyl protons appear in the spectrum, allowing for structural confirmation. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-H | ~12.0 - 13.0 (Solvent Dependent) | broad singlet (s) |
| C2-H | ~8.0 - 8.5 | singlet (s) |
| C5-H | ~7.5 - 7.8 | singlet (s) |
| C7-H | ~7.8 - 8.1 | singlet (s) |
Note: Predicted values are based on general data for benzimidazole derivatives and are subject to solvent and concentration effects.
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound would show distinct signals for each carbon atom, though the rate of tautomeric exchange can influence the observed signals for carbons near the imidazole nitrogen atoms. beilstein-journals.orgnih.gov
The C2 carbon typically appears significantly downfield. The carbons directly bonded to bromine (C4 and C6) would have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C3a and C7a) involved in the ring fusion are also readily identifiable. In cases of rapid tautomeric exchange, pairs of carbons (e.g., C4/C7, C5/C6) can become chemically equivalent in unsubstituted benzimidazole, leading to fewer signals. beilstein-journals.org However, the asymmetric 4,6-dibromo substitution pattern means the two tautomers are non-equivalent, which can lead to either distinct signals for each tautomer or averaged signals depending on the exchange rate in the specific solvent used. nih.gov Studies on related benzimidazoles show that C2 resonates around δ 150-157 ppm, while other aromatic carbons are found between δ 110-140 ppm. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 - 155 |
| C3a/C7a (Quaternary) | ~130 - 145 |
| C4/C6 (C-Br) | ~115 - 125 |
| C5/C7 (C-H) | ~110 - 125 |
Note: These are approximate ranges derived from known benzimidazole structures.
N-unsubstituted benzimidazoles exist in a dynamic equilibrium between two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. beilstein-journals.org This prototropic tautomerism can be studied using advanced NMR methods. nih.gov
The rate of this exchange is influenced by factors such as solvent and temperature. nih.gov In some solvents, the exchange is rapid on the NMR timescale, resulting in a time-averaged spectrum. In others, such as DMSO-d₆, the exchange can be slowed, allowing for the observation of signals from the distinct tautomeric forms. beilstein-journals.org
Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and conformational analysis:
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, detect protons that are close in space. This is particularly useful for determining the conformation of flexible substituents attached to the benzimidazole core. ipb.pt
Variable-Temperature (VT) NMR: By recording spectra at different temperatures, the kinetics of the tautomeric equilibrium can be investigated. At low temperatures, the exchange can be "frozen," leading to separate signals for each tautomer, while at higher temperatures, coalescence and eventual sharpening of the averaged signals can be observed.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within the compound.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: A broad absorption band is typically observed in the region of 3000–3400 cm⁻¹, characteristic of the N-H stretching vibration of the imidazole ring. nih.gov Its broadness is due to intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations usually appear as sharp peaks just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N (imine) and aromatic C=C bonds are found in the 1500–1650 cm⁻¹ region of the spectrum. nih.gov
C-Br Stretching: The vibrations corresponding to the carbon-bromine bonds are expected at lower frequencies, typically below 700 cm⁻¹.
Studies on similar benzimidazole derivatives have used FT-IR to confirm their structural features, with characteristic peaks for N-H, C=O, and -N=CH- groups being identified in the expected regions. nih.govrsc.orgnih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3000 - 3400 (broad) |
| Aromatic C-H | Stretch | ~3050 - 3150 |
| C=N / C=C | Stretch | ~1500 - 1650 |
| C-Br | Stretch | < 700 |
Raman spectroscopy offers complementary information to FT-IR. It detects molecular vibrations that cause a change in the polarizability of the molecule. While FT-IR is particularly sensitive to polar functional groups like N-H, Raman spectroscopy is often more effective for analyzing symmetric vibrations and non-polar bonds.
X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline compounds. While a specific crystal structure for this compound is not widely reported in the reviewed literature, extensive studies on closely related benzimidazole derivatives provide a clear framework for understanding its likely structural characteristics. nih.govmdpi.com
For instance, the SC-XRD analysis of other substituted benzimidazoles reveals key geometric parameters. nih.govmdpi.com The benzimidazole core is characteristically planar, a feature that facilitates intermolecular interactions. The bond distances and angles within the molecule are generally in good agreement with expected values for similar heterocyclic systems. mdpi.com In derivatives, the substituents can cause minor distortions to the planarity of the ring system.
Crystallographic data for related benzimidazole compounds are typically collected using modern diffractometers. The resulting data allow for the refinement of the crystal structure, yielding precise atomic coordinates and confirming the compound's connectivity. As an example, the crystallographic data for derivatives like 5,6-dimethyl-1H-benzo[d]imidazol-3-ium showcase the type of information obtained from such analyses. researchgate.netmdpi.com
Table 1: Illustrative Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Compound | 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative researchgate.netmdpi.com |
| Crystal System | Triclinic researchgate.netmdpi.com |
| Space Group | P-1 researchgate.netmdpi.com |
| Unit Cell Dimensions | Specific Ångström (Å) and angle (°) values |
| Molecules per Unit Cell (Z) | Varies by compound |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid material. For benzimidazole derivatives, hydrogen bonding and π-π stacking are dominant forces. mdpi.com
The most significant interaction in 1H-benzo[d]imidazoles is the hydrogen bond between the imidazole N-H group of one molecule and the imine nitrogen atom (N3) of a neighboring molecule. nih.gov This interaction typically leads to the formation of infinite one-dimensional chains, often described by the graph-set notation C(4). nih.govmdpi.com
In addition to the primary N-H···N hydrogen bonds, other weaker interactions play a role in stabilizing the crystal lattice. These can include:
C-H···N and C-H···O interactions: Where carbon-hydrogen bonds act as weak donors to nitrogen or oxygen acceptors. mdpi.comnih.gov
π-π stacking: The planar benzimidazole rings can stack on top of each other, contributing to crystal stability. These interactions can be slipped or face-to-face. iucr.org
Halogen bonding: In bromo-substituted compounds like this compound, the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms. mdpi.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. iucr.orgresearchgate.net For example, in a related brominated imidazolopyridine derivative, Hirshfeld analysis revealed that H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions were the most significant contributors to the crystal packing. iucr.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. Techniques like Time-of-Flight (TOF) analyzers are often used for HRMS. nih.gov For this compound, HRMS would be the definitive method to confirm its elemental formula, C₇H₄Br₂N₂.
Table 2: Calculated Exact Mass for this compound
| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₇H₄⁷⁹Br₂N₂ | 273.8741 |
| [M+H]⁺ | C₇H₅⁷⁹Br₂N₂⁺ | 274.8814 |
Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br). The presence of bromine's nearly equally abundant isotope, ⁸¹Br, results in a characteristic isotopic pattern in the mass spectrum.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally labile, molecules like benzimidazole derivatives. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. nih.gov
For benzimidazoles, ESI typically produces protonated molecules, [M+H]⁺, due to the basic nature of the imidazole nitrogen atoms. The detection of this molecular ion provides a rapid confirmation of the compound's molecular weight. The technique is sensitive and requires only a small amount of sample. Studies on various benzimidazole hybrids have used ESI-MS to confirm the structures of the synthesized compounds. nih.gov
Electronic and Electrochemical Characterization
Understanding the electronic properties of a molecule is key to predicting its reactivity, optical behavior, and potential use in materials science. Computational and experimental methods are used to probe the electronic structure of compounds like this compound.
The electronic properties are largely determined by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies is the HOMO-LUMO gap, which is a critical parameter for assessing a molecule's stability and electronic transitions. iucr.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption properties of 1H-benzo[d]imidazole derivatives have been investigated using UV-Vis spectroscopy. A series of novel 1H-benzo[d]imidazoles (BBZs) demonstrated absorption maxima in the range of 347 to 355 nm. nih.gov The interaction of these compounds with DNA was found to induce notable changes in their absorption spectra. Specifically, a progressive increase in absorption intensity and a continuous red shift were observed as the ratio of the benzimidazole derivative to DNA decreased. nih.gov
This bathochromic shift, or red shift, is indicative of the electronic interaction between the benzimidazole core and its molecular environment. For instance, when bound to a specific AT-rich DNA sequence (oligo-1), a significant red shift of 18 nm was observed for derivative 12b . nih.gov This suggests a strong interaction and specificity for AT-rich regions of DNA. nih.gov Other derivatives also exhibited considerable red shifts upon binding to DNA, further highlighting the sensitivity of their electronic structure to external interactions. nih.gov In another study, a bathochromic shift was also noted in phenanthro[9,10-d]-imidazole derivatives, attributed to an intramolecular charge transfer (ICT) from the electron-rich phenanthro[9,10-d]imidazole moiety to an electron-deficient group. nih.gov
Table 1: UV-Vis Absorption Data for 1H-Benzo[d]imidazole Derivatives
| Compound | Absorption Maxima (λmax) | Red Shift (nm) with oligo-1 | Red Shift (nm) with oligo-2 |
|---|---|---|---|
| BBZs (general) | 347-355 nm | ||
| 10a | 14 | 9-12 | |
| 11a | 15 | ||
| 11b | 16 | 9-12 | |
| 12a | 16 | 9-12 | |
| 12b | 18 | ||
| 12e | 16 | 9-12 | |
| 13a | 9-12 | ||
| 13b | 9-12 |
| Hoechst-33342 | | 18 | 9 |
Data sourced from a study on the interaction of BBZs with synthetic duplex oligomers. nih.gov
Photoluminescence and Emission Spectroscopy
The photoluminescent properties of imidazole derivatives are highly dependent on their molecular structure and environment. For new phenanthro[9,10-d]-imidazole derivatives, which share a core imidazole structure, distinct emission characteristics have been reported. The derivative PK1 exhibits two emission bands between 440–465 nm, which are well-organized fluorescence bands suggesting emission from a locally excited singlet state. nih.gov
In contrast, the emission for derivative PK2 is observed in the 495–564 nm range, and for PK3 , it is in the 571–614 nm range. nih.gov These shifts are attributed to intramolecular charge transfer (ICT). The modification of the substituent at the C2 position results in a significant red shift of 88 nm and 149 nm in DMSO for PK2 and PK3 respectively, when compared to PK1 . nih.gov This demonstrates that small structural modifications can profoundly impact the emission spectra. nih.gov The fluorescence quantum yield (Φf) and Stokes shift are also affected by these structural changes, with derivative 11 (a lophine derivative) showing a higher Stokes shift relative to others. rsc.org
Table 2: Photoluminescence Data for Phenanthro[9,10-d]-imidazole Derivatives in DMSO
| Compound | Emission Range | Stokes Shift | Quantum Yield (Φf) |
|---|---|---|---|
| PK1 | 440-465 nm | Lower | 26.8% |
| PK2 | 495-564 nm | - | 14.5% |
| PK3 | 571-614 nm | - | 0.6% |
Data highlights the effect of functional group modification on the photophysical properties. nih.gov
Cyclic Voltammetry for Electrochemical Properties
The electrochemical behavior of 1H-benzimidazole derivatives has been explored to understand their potential as DNA-interacting agents. dergipark.org.tr The interaction between these derivatives and DNA can be analyzed by monitoring the compounds' voltammetric signals. Differential Pulse Voltammetry (DPV) has been employed to observe the oxidation and reduction signals of these compounds before and after interaction with single-stranded (ssDNA) and double-stranded (dsDNA) DNA. dergipark.org.tr
The electrochemical responses, specifically the peak currents, of the 1H-benzimidazole derivatives show significant changes upon interaction with DNA. For instance, compounds 1 , 3 , and 6 exhibited significantly higher signals in the presence of dsDNA compared to ssDNA. dergipark.org.tr This differential response provides insights into the mechanism of interaction between the benzimidazole derivatives and DNA. dergipark.org.tr The electrochemical transduction of this interaction forms the basis for their detection and characterization in biological systems. dergipark.org.tr
Table 3: List of Compounds Mentioned
| Compound Name/Identifier |
|---|
| This compound |
| 1H-benzo[d]imidazoles (BBZs) |
| 10a |
| 11a |
| 11b |
| 12a |
| 12b |
| 12e |
| 13a |
| 13b |
| Hoechst-33342 |
| PK1 ((E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine) |
| PK2 |
| PK3 |
| Lophine derivative 11 |
| 1 |
| 3 |
Computational and Theoretical Investigations of 4,6 Dibromo 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for examining the intricacies of molecular systems.
Density Functional Theory (DFT) Studies for Electronic Structure
DFT methods are widely used to predict the electronic structure of molecules. nih.govnih.gov These calculations provide a fundamental understanding of the molecule's behavior and properties. For benzimidazole (B57391) derivatives, DFT has been successfully used to predict their stability and electronic characteristics. nih.gov
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For benzimidazole systems, DFT calculations can predict bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. nih.govmdpi.com These studies have shown that in similar benzimidazole structures, the bond distances of key functional groups, like the C=O in a benzo[d]imidazol-2(3H)-one moiety, can be accurately calculated. nih.gov Conformational analysis further helps in identifying the most stable isomers, which is particularly important for molecules with flexible side chains or different tautomeric forms. nih.govmdpi.com For instance, in some benzimidazole derivatives, DFT has been used to determine that syn-E amido isomers are the most stable. nih.gov
A representative optimized geometry of 4,6-Dibromo-1H-benzo[d]imidazole would feature a planar benzimidazole core with bromine atoms substituted on the benzene (B151609) ring. The precise bond lengths and angles determined by DFT calculations provide a detailed picture of its structure.
Table 1: Selected Optimized Geometric Parameters for a Benzimidazole Derivative
| Parameter | Bond Length (Å) |
|---|---|
| C=O | 1.221 |
Data for a structurally related ketone for comparison. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comchemicalpapers.com
Table 2: Representative HOMO-LUMO Energies and Energy Gap for an Imidazole (B134444) Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data for a related imidazole derivative for illustrative purposes. irjweb.com
The topologies of the HOMO and LUMO orbitals show the distribution of electron density. In many benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO may be distributed over other parts of the molecule, depending on the substituents.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net
In benzimidazole derivatives, MEP maps reveal that negative potential is often localized around electronegative atoms like nitrogen and oxygen (if present), while positive potential is found around hydrogen atoms attached to heteroatoms. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and potentially influenced by the electron-withdrawing bromine atoms. The hydrogen atom on the imidazole nitrogen would be a site of positive potential.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgacadpubl.eu It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing hyperconjugative interactions. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2).
NBO analysis can reveal important intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. acadpubl.eu For molecules containing imidazole rings, significant interactions often involve the lone pairs of nitrogen and other heteroatoms donating into antibonding orbitals of the ring system. acadpubl.eu In this compound, NBO analysis would likely highlight delocalization within the benzimidazole ring system and interactions involving the lone pairs of the nitrogen and bromine atoms.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Related Imidazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N3 | π*(C4-C5) | 25.4 |
| π(C4-C5) | π*(N2-C7) | 18.7 |
Values are for a different imidazole-containing molecule and serve as an example of typical interactions.
The Nucleus-Independent Chemical Shift (NICS) method is a widely used computational technique to assess the aromaticity of a cyclic system. github.io It involves calculating the magnetic shielding at the center of a ring (or at a point above the ring plane). A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. github.io
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diethyl 2,2'- (2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one |
| Benomyl |
| Benzene |
| Imidazole |
| o-phenylenediamine (B120857) |
| 2-benzoylcyclohexanone |
| 3H-benzo[b] irjweb.comnih.govdiazepine |
Ab Initio and Semi-Empirical Quantum Mechanical Methods
Quantum mechanical methods are fundamental to computational chemistry, providing insights into the electronic properties of molecules from first principles.
Ab Initio Methods: These methods are based on solving the electronic Schrödinger equation without using experimental data beyond fundamental physical constants. wikipedia.org The term ab initio, meaning "from the beginning," highlights the foundational nature of these calculations. wikipedia.org Techniques like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous approach to determining molecular properties such as electron densities, energies, and geometries. wikipedia.orgnih.gov For benzimidazole derivatives, ab initio calculations are employed to investigate conformational stability, optimize molecular geometry, and analyze vibrational spectra. nih.gov For instance, studies on related compounds like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have utilized methods such as HF with a 6-311G** basis set to calculate harmonic vibrational frequencies, which are then compared with experimental infrared spectra. nih.gov
Semi-Empirical Methods: To reduce the high computational cost of ab initio methods, especially for large molecules, semi-empirical quantum mechanical (SEQM) methods are used. wikipedia.org These methods are based on the same Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.orgnih.gov This parameterization allows for the inclusion of some electron correlation effects and significantly speeds up calculations. wikipedia.org Common SEQM methods include AM1, PM3, PM6, and the density functional tight binding (DFTB) approach. nih.gov They are particularly useful for calculating properties like heats of formation, dipole moments, and ionization potentials for a wide range of molecules. wikipedia.org The results, however, can be inaccurate if the molecule under study is significantly different from the molecules used in the method's parameterization. wikipedia.org
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations offer a dynamic perspective on how this compound might interact with biological targets and other molecules.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the interaction between a potential drug molecule and its protein target. nih.govresearchgate.net For benzimidazole derivatives, which are known to interact with various biomolecular targets, docking studies can identify key binding interactions and potential mechanisms of action. nih.gov For example, molecular docking analyses of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been used to investigate their binding to potential bacterial targets like FtsZ proteins and pyruvate (B1213749) kinases. nih.gov Such studies can elucidate the binding affinity and the specific amino acid residues involved in the interaction, guiding the design of more potent compounds.
Molecular Dynamics Simulations to Explore Binding Modes and Conformational Landscapes
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational changes and flexibility of both the ligand and its target. mdpi.com This approach is invaluable for exploring the stability of binding modes predicted by docking, revealing alternative binding poses, and understanding the conformational landscape of the molecule. For benzimidazole derivatives, MD simulations could be used to refine the docked poses, calculate binding free energies, and observe the dynamic behavior of the compound within a protein's active site, thus providing a more complete picture of the interaction.
Analysis of Intermolecular Interaction Energies in Aggregates and Crystals
In studies of related benzimidazole compounds, researchers have performed single-point calculations to determine the strength of various interactions. For example, in the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, the energies of different types of hydrogen bonds were calculated. These calculations revealed that O–H…N bonds were the strongest, followed by N–H…O and O–H…O interactions, with C–H…O bonds being the weakest. This type of analysis allows for the identification of the primary structural motifs that define the crystal's organization. mdpi.com
Table of Interaction Energies in a Related Benzimidazole Derivative This table presents calculated interaction energies for different types of non-covalent bonds found in the crystal structure of a related benzimidazole derivative, as determined by single-point calculations at the ωB97X-D/def2-TZVPP level of theory.
| Interaction Type | Interaction Energy (kcal/mol) |
| O–H…N | -7.82 |
| N–H…O | ~ -5.5 |
| O–H…O | ~ -5.5 |
| C–H…O | -4.50 |
Research Applications of 4,6 Dibromo 1h Benzo D Imidazole and Its Derivatives
Advanced Materials Science
The versatility of the 1H-benzo[d]imidazole core, particularly when functionalized via its dibrominated form, has led to significant research into its use in advanced materials. The introduction of various donor and acceptor groups onto the benzimidazole (B57391) framework allows for precise tuning of the electronic energy levels (HOMO and LUMO), which is critical for applications in organic electronics and photonics. nih.gov
Derivatives of 1H-benzo[d]imidazole have been identified as promising candidates for use in organic electronic devices. nih.gov The strong electron-accepting nature of the benzimidazole moiety can be modulated through chemical synthesis, making it a valuable component in both photoactive and light-emitting applications. researchgate.netresearchgate.net
While 1H-benzo[d]imidazole derivatives are still a relatively unexplored class of materials in this domain, they have been noted for their potential application as photoactive components in organic solar cells. nih.gov The ability to create donor-acceptor (D-A) structures by functionalizing the dibrominated precursor allows for the engineering of materials with appropriate energy levels for efficient charge separation at the donor-acceptor interface, a key process in photovoltaic devices. The benzimidazole core acts as the electron acceptor, and various electron-donating groups can be attached at the 4- and 6-positions (or 4- and 7-positions in related isomers) to control the material's absorption spectrum and electronic properties. nih.gov
The imidazole (B134444) framework is well-regarded in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Benzimidazole derivatives, in particular, are attractive due to their strong electron-withdrawing characteristics, which makes them suitable for use as electron-transporting materials, host materials, or even as emitters in the emissive layer. nih.govresearchgate.net The modification of the 4,6-dibromo-1H-benzo[d]imidazole core allows for the synthesis of molecules with high thermal stability and specific photoluminescence properties, which are critical for the performance and longevity of OLED devices. By tuning the molecular structure, the emission color and efficiency of the resulting OLED can be controlled. researchgate.net
A significant area of application for 1H-benzo[d]imidazole derivatives synthesized from their dibrominated precursors is in optical materials and photonics. Their capacity for self-assembly into ordered crystalline structures, facilitated by hydrogen bonding via the N-H group, makes them excellent candidates for light-guiding applications. nih.govresearchgate.net
Recent research has focused on a new series of symmetrical donor-acceptor-donor (D-A-D) structures derived from 4,7-bis(arylethynyl)-1H-benzo[d]imidazole, which are synthesized from a dibromo benzimidazole precursor. nih.govmdpi.com These molecules can self-assemble into single crystals, such as needle-shaped crystals, that function as active optical waveguides. mdpi.combldpharm.com
These organic crystals exhibit notable light transport capabilities, with some derivatives showing low optical loss coefficients (OLC) on the order of 10⁻² dB/μm. mdpi.comresearchgate.net X-ray diffraction studies have confirmed that the crystalline structure of these materials contains internal channels that facilitate the propagation of light, which is essential for their waveguiding behavior. mdpi.com The combination of one-dimensional assembly, single-crystal structure, and efficient light emission makes these 1H-benzo[d]imidazole derivatives highly appealing for optical waveguide applications. researchgate.netmdpi.com
The D-A-D architectural strategy allows for the modulation of the HOMO-LUMO energy gap, which in turn enables the tuning of the material's luminescent properties. nih.gov By introducing different electron-donating groups to the benzimidazole acceptor core, the emission color of the resulting crystals can be precisely controlled over a wide spectral range. researchgate.net
For example, a series of 4,7-bis(arylethynyl)-1H-benzo[d]imidazole derivatives have been synthesized that display strong luminescence in the yellow-to-green region of the spectrum, with photoluminescence (PL) maxima around 564 nm to 586 nm. mdpi.com This tunability is a key advantage for creating photonic devices with specific color outputs. The research demonstrates a clear relationship between the chemical structure of the donor groups and the emission color of the corresponding optical waveguides, establishing these materials as a novel platform for developing color-adjustable luminescent organic crystals. mdpi.com
Data Tables
Table 1: Properties of D-A-D 1H-Benzo[d]imidazole Derivatives for Optical Waveguiding
| Compound | Donor Group | Crystal Morphology | Photoluminescence (PL) Maxima | Optical Loss Coefficient (OLC) | Reference |
|---|---|---|---|---|---|
| 1b | 4-(trifluoromethyl)phenyl | Needle-shaped | ~586 nm (Yellow-Green) | N/A | mdpi.com |
| 1c | 4-methoxyphenyl (B3050149) | Needle-shaped | ~564 nm (Yellow-Green) | Low (efficient light propagation) | mdpi.com |
This table summarizes the properties of two D-A-D 1H-benzo[d]imidazole derivatives from a recent study. The specific OLC value for 1b was not detailed but both were noted for their waveguiding potential.
Electrochromic Materials Development
The application of this compound and its direct derivatives in the field of electrochromic materials is an emerging area of research. While specific studies focusing solely on this compound are limited, the broader class of benzimidazole derivatives is recognized for constructing materials with tunable properties. The core structure is amenable to creating donor-acceptor systems, which are fundamental to many electrochromic materials. The electron-rich nature of the benzimidazole ring, modified by the electron-withdrawing bromo groups, can be paired with various donor or acceptor molecules to synthesize materials that change color upon electrochemical stimulation. Further research is required to fully characterize the electrochromic potential of this compound itself.
Supramolecular Assembly and Self-Assembled Structures (e.g., Gels, Crystalline Assemblies)
The benzimidazole framework is a powerful building block for creating complex supramolecular structures. researchgate.net The physicochemical characteristics of benzimidazole, including its planar structure and capacity for both hydrogen bonding and π-π stacking interactions, facilitate its self-assembly into highly ordered materials. researchgate.netconsensus.app The design and modification of the benzimidazole core allow for the creation of diverse structures such as isolated crystals, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netconsensus.app
The assembly process can be guided by noncovalent interactions, primarily through metal coordination via the imidazole ring and π-π stacking of the aromatic system. researchgate.net For instance, a study on a related compound, 2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-dibromo-1H-benzo[d]imidazole, demonstrated the synthesis of donor-acceptor-donor (D-A-D) single crystals. nih.gov These crystals exhibit notable light transport and waveguiding behavior, showcasing a sophisticated form of self-assembly. nih.gov The specific conditions of the assembly process are critical in determining the final morphology and properties of the resulting macromolecular structure. researchgate.net
Catalysis and Coordination Chemistry
Ligand Design for Metal Complexes and Coordination Polymers
This compound is a versatile ligand in coordination chemistry. Its utility stems from the presence of two nitrogen atoms within the imidazole portion of its structure, which can act as electron-pair donors to coordinate with metal ions. researchgate.net The π-excessive nature of the imidazole ring makes it a strong σ-donor ligand, which is a constructive role in the development of coordination chemistry. researchgate.net
The benzimidazole nucleus can be functionalized to create a wide array of ligands for targeted metal-organic frameworks and coordination polymers. researchgate.net The bromine atoms at the 4 and 6 positions on the benzene (B151609) ring act as substituents that modify the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. This allows for the fine-tuning of the complexes for specific applications in fields like catalysis and materials science.
Synthesis and Characterization of Transition Metal Complexes (e.g., Zn(II), Cu(II), Pd(II), Pt(II), Sn, Cr, Co, Ru)
The synthesis of transition metal complexes using benzimidazole-based ligands is a well-established area of research. dntb.gov.ua Generally, these complexes are prepared by reacting the benzimidazole derivative with a suitable metal salt, such as a metal acetate (B1210297) or chloride, in a solvent like ethanol (B145695) or DMF. nih.gov While specific literature on the synthesis of all the listed metal complexes with this compound is not extensively available, the general methodology is broadly applicable. Studies on related benzimidazole derivatives have successfully produced a variety of metal complexes. nih.govresearchgate.netresearchgate.netuomustansiriyah.edu.iq
For example, complexes of Cu(II) and Zn(II) have been synthesized using various 2-(1H-benzimidazol-2-yl)-phenol derivatives. nih.gov Similarly, complexes of Cr(III) and Co(II) have been prepared with the parent 1H-imidazole ligand. researchgate.net These complexes are typically characterized using a suite of analytical techniques including FT-IR, UV-Visible spectroscopy, NMR, and mass spectrometry to elucidate their structures and properties. nih.govresearchgate.net
The table below summarizes examples of transition metal complexes formed with related benzimidazole and imidazole ligands, illustrating the coordination capabilities of this class of compounds.
| Ligand | Metal Ion | Resulting Complex Example | Proposed Geometry |
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II) | [Cu(L)₂] | Not Specified |
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Zn(II) | [Zn(L)₂] | Not Specified |
| 1H-imidazole | Cr(III) | Cr(IM)₄(H₂O)₂₃ | Octahedral |
| 1H-imidazole | Co(II) | [Co(IM)₆]Cl₂ | Octahedral |
| Azo Imidazole Derivative | Mn(II), Co(II), Ni(II), Cu(II) | [M(L)(H₂O)Cl]Cl | Octahedral |
This table showcases the versatility of imidazole-based ligands in forming complexes with various transition metals. "L" represents the deprotonated form of the benzimidazole-based ligand, and "IM" represents the 1H-imidazole ligand.
Role of this compound as a Nitrogen Donor Ligand
The primary role of this compound in coordination chemistry is as a nitrogen-donor ligand. tue.nl The benzimidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (-NH-) and a pyridine-type imine nitrogen (-N=). The imine nitrogen is the principal site of coordination, acting as a Lewis base to donate its lone pair of electrons to a metal center. researchgate.netresearchgate.net This typically results in the formation of a monodentate complex, where the ligand binds to the metal through a single point of attachment. researchgate.net This interaction is fundamental to the formation of the diverse range of coordination compounds and metal-organic frameworks discussed previously. researchgate.net
Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis
This compound serves as a key starting material for the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.org NHCs are a class of stable carbenes that are widely used as ligands in transition-metal catalysis and as organocatalysts themselves. beilstein-journals.org
The most common route to generate an NHC involves the deprotonation of its corresponding conjugate acid, which is a benzimidazolium salt. nih.gov The synthesis of this precursor salt from this compound would involve N-alkylation or N-arylation reactions at both nitrogen atoms of the imidazole ring. This creates a cationic 1,3-disubstituted-4,6-dibromobenzimidazolium salt. This air-stable salt is the direct precursor to the NHC. beilstein-journals.org Treatment of this imidazolium (B1220033) salt with a suitable base abstracts the acidic proton from the C2 position of the imidazole ring, yielding the desired N-heterocyclic carbene.
Applications in Organometallic Catalysis
The benzimidazole core is a well-established precursor for N-heterocyclic carbenes (NHCs), a dominant class of ligands in transition metal catalysis. nih.govnovanet.ca NHCs are known for their strong σ-donating properties and tunable steric environments, which stabilize metal centers and enhance their catalytic activity. nih.gov The process typically involves the deprotonation of a benzimidazolium salt to generate the carbene, which can then be coordinated to a transition metal like palladium, nickel, or gold. youtube.comcarbene.denih.gov
While specific studies detailing the use of this compound as an NHC ligand are not extensively documented in the reviewed literature, its structure is amenable to this application. The bromine substituents on the benzene ring would influence the electronic properties of the resulting NHC ligand, potentially enhancing the catalytic activity of the metal complex in reactions such as cross-coupling (e.g., Suzuki-Miyaura) and C-H activation. nih.govthieme-connect.de The general utility of NHCs derived from related heterocycles like thiazoles has been demonstrated in electrophilic cyclization reactions, highlighting the broad potential of such ligands in modern chemical synthesis. nih.gov
Bio-Oriented Chemical Research (Focus on Mechanisms and Scaffolds)
The halogenated benzimidazole scaffold is a cornerstone of significant bio-oriented research, primarily due to its ability to interact with various biological macromolecules. The focus of this research is often on understanding the mechanisms of action and using the scaffold as a template for designing potent and selective modulators of biological processes.
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of halogenated benzimidazoles have been extensively studied as inhibitors of several key enzymes implicated in human diseases.
Protein Kinase CK2: Casein kinase 2 (CK2) is a protein kinase that is constitutively active and plays a role in cell growth, proliferation, and suppression of apoptosis. Its aberrant activity is linked to cancer and viral infections. Halogenated benzimidazoles have emerged as a critical class of CK2 inhibitors. The tetrabrominated derivative, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), is a highly potent and selective CK2 inhibitor. rjbc.runih.gov DMAT exhibits a significantly lower inhibition constant (Ki) than the widely used inhibitor 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB). nih.gov Molecular modeling suggests that the enhanced inhibitory power of these brominated compounds stems from additional hydrophobic interactions within the ATP-binding pocket of the enzyme. nih.gov These compounds are cell-permeable and have been shown to induce apoptosis in cancer cell lines more effectively than their non-halogenated counterparts. rjbc.runih.gov
Table 1: Inhibition of Protein Kinase CK2 by Halogenated Benzimidazole Derivatives
| Compound Name | Type of Inhibition | Ki Value (nM) | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| DMAT | ATP-competitive | 40 | ~0.15 | rjbc.runih.gov |
Alpha-glucosidase and Alpha-amylase: These enzymes are key targets in the management of type 2 diabetes, as their inhibition slows the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. novanet.canih.gov While research on this compound itself is limited, related brominated compounds and the broader benzimidazole class show significant potential. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol derived from marine algae, is a potent α-glucosidase inhibitor. nih.gov Molecular docking studies showed it binds within the enzyme's active site, driven by hydrophobic forces and hydrogen bonds. nih.gov A recent study synthesized a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives and found them to be potent α-amylase inhibitors, with several compounds showing greater efficacy than the standard drug, acarbose. nih.gov
Table 2: α-Amylase Inhibition by Benzimidazole Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 7b | 1.20 ± 0.05 | nih.gov |
| Compound 7c | 1.40 ± 0.10 | nih.gov |
| Compound 7i | 1.10 ± 0.05 | nih.gov |
Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. Its inhibition is a major strategy in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. nih.gov Several studies have demonstrated that the benzimidazole scaffold is a promising template for potent tyrosinase inhibitors. rjbc.runih.gov Hybrid molecules incorporating benzimidazole and thiazolidin-4-one moieties have shown stronger inhibitory activity than the standard inhibitor, kojic acid. nih.gov Kinetic analysis reveals that these compounds often act as competitive inhibitors, binding to the enzyme's active site. nih.gov The substitution pattern on the benzimidazole scaffold is crucial, with certain derivatives exhibiting IC₅₀ values in the low micromolar range. nih.govnih.gov
Table 3: Tyrosinase Inhibition by Benzimidazole Derivatives
| Compound Class | Most Active Derivative | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzimidazothiazolones | Compound 2 | 3.05 ± 0.95 | nih.gov |
| Benzimidazole/Thiazolidin-4-one Hybrids | Compound 3g | 80.93 | nih.gov |
| 1,4-di(1H-benzo[d]imidazol-1-yl)butane | - | 310 | rjbc.ru |
Exploration of Molecular Interactions with Biological Targets
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The benzimidazole scaffold is a vital pharmacophore in this area. Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, including those with bromo substitutions, have demonstrated significant activity against pathogenic bacteria like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis. These compounds have also shown excellent antibiofilm activity, which is crucial for combating chronic infections. mdpi.com Molecular docking studies suggest that these molecules may exert their antibacterial effect by interacting with essential bacterial enzymes such as FtsZ, a protein crucial for cell division, or pyruvate (B1213749) kinase, which is vital for bacterial metabolism. mdpi.com
The benzimidazole scaffold is frequently explored for its anticancer potential, which is often realized through the modulation of cellular proliferation pathways. As mentioned, potent CK2 inhibitors like DMAT, a tetrabromobenzimidazole derivative, effectively induce apoptosis in cancer cells. rjbc.runih.gov The inhibition of CK2 can prevent the phosphorylation of proteins that protect cells from caspase-mediated cleavage, thus promoting programmed cell death.
Beyond CK2, other benzimidazole derivatives have been designed to target different components of the cell proliferation machinery. For example, a series of novel 1H-benzo[d]imidazole derivatives were synthesized and found to act as inhibitors of Human Topoisomerase I, an enzyme critical for DNA replication and transcription. nih.gov The most potent of these compounds induced G2M phase cell cycle arrest in cancer cells and exhibited significant growth inhibition across a panel of 60 human cancer cell lines, with GI₅₀ values in the sub-micromolar range for some lines. nih.gov This highlights the versatility of the benzimidazole scaffold in generating molecules that can interfere with cell division and survival through multiple distinct mechanisms.
Table 4: Compound Names Mentioned in the Article
| Compound Name or Class |
|---|
| This compound |
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) |
| 4,5,6,7-tetrabromobenzotriazole (TBB) |
| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives |
| Acarbose |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether |
| Benzimidazothiazolone derivatives |
| Benzimidazole/Thiazolidin-4-one Hybrids |
| 1,4-di(1H-benzo[d]imidazol-1-yl)butane |
| Kojic acid |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives |
DNA Cleavage Activity
The interaction of small molecules with DNA is a fundamental aspect of drug discovery, particularly in the development of anticancer agents. Benzimidazole derivatives, in general, have been a subject of interest for their potential to bind and cleave DNA. These interactions can occur through various mechanisms, including the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase I. nih.gov Some bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands (MGBLs), which non-covalently interact with the minor groove of DNA, often showing a preference for AT-rich sequences. nih.gov This binding can interfere with DNA-mediated enzymatic processes, ultimately leading to the inhibition of cancer cell proliferation. nih.gov
While the broader class of benzimidazoles has been investigated for these properties, specific and detailed research focusing exclusively on the DNA cleavage activity of this compound itself is not extensively documented in the reviewed literature. However, the general principles of benzimidazole-DNA interactions suggest a potential for such activity. The core scaffold can serve as an anchor for DNA binding, and modifications enabled by the dibromo substitution pattern could be used to enhance this interaction or introduce functionalities capable of inducing DNA strand scission.
Development as a Scaffold in Chemical Biology Research for Target Validation
In the realm of chemical biology and drug discovery, the benzimidazole core is recognized as a "vital pharmacophore" and a "privileged sub-structure". nih.gov This status is attributed to its presence in a multitude of compounds with significant therapeutic properties, including anticancer, antimicrobial, and antiviral activities. nih.govnih.gov A scaffold is a central molecular framework upon which diverse chemical groups can be systematically attached to create a library of related compounds. This library can then be screened against biological targets to identify active molecules (hits) and to understand the structure-activity relationships (SAR), a process crucial for target validation and lead optimization.
This compound is an exemplary scaffold for such research endeavors. The two bromine atoms at positions 4 and 6 are key features, serving as versatile synthetic handles for introducing a wide range of substituents via modern cross-coupling reactions. sigmaaldrich.comnih.gov This allows for the systematic exploration of the chemical space around the benzimidazole core, facilitating the development of potent and selective modulators for specific biological targets. For instance, libraries of compounds derived from this scaffold can be used to probe the binding pockets of enzymes like kinases or to develop new agents that interfere with protein-protein interactions. The ability to generate a diverse set of molecules from a single, well-defined precursor makes this compound a valuable tool for validating novel drug targets and advancing new therapeutic strategies. nih.gov
Advanced Building Blocks for Complex Organic Synthesis
The utility of this compound extends significantly into the field of complex organic synthesis, where it serves as a foundational element for constructing elaborate molecular architectures.
Synthesis of Diverse Heterocyclic Systems
The benzimidazole ring system is a frequent starting point for the synthesis of more complex, fused heterocyclic systems. igminresearch.com The reactive nature of the this compound core, combined with the inherent reactivity of the imidazole ring itself, provides multiple avenues for annulation and cyclization reactions. Chemists can leverage the bromine atoms to build additional rings onto the benzimidazole framework, leading to polycyclic aromatic and heteroaromatic structures.
For example, the bromine substituents can be converted into other functional groups, such as amines or thiols, which can then undergo intramolecular cyclization to form new five- or six-membered rings. Alternatively, the bromine atoms can participate in intermolecular reactions that set the stage for subsequent ring-closing steps. These strategies allow for the creation of novel polyazaheterocyclic systems, which are often explored for unique biological activities or material properties. igminresearch.com The synthesis of various substituted benzimidazoles through methods like the cyclocondensation of o-phenylenediamines with aldehydes or nitriles highlights the modularity of forming the core structure, which can then be further elaborated. clockss.orgnih.govrsc.org
Table 1: Examples of Reactions to Synthesize Benzimidazole-Based Heterocycles
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| o-Phenylenediamine (B120857), Aldehyde | NaHSO₃, EtOH/H₂O, reflux | 2-Substituted-1H-benzo[d]imidazole | nih.gov |
| o-Phenylenediamine, Nitrile | PPA, H₃PO₄, Microwave | 2-Substituted-1H-benzo[d]imidazole | clockss.org |
| o-Phenylenediamine, Aldehyde | DMF/Sulfur or 1,4-Dioxane | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone or Quinoxaline | rsc.org |
This table illustrates general synthetic strategies for benzimidazole derivatives that can be adapted for precursors like 4,6-dibromo-o-phenylenediamine to produce the target compound and its derivatives.
Precursors for Multi-functionalized Molecules with Defined Architectures
Perhaps the most powerful application of this compound in organic synthesis is its role as a precursor for multi-functionalized molecules with precisely defined three-dimensional structures. The strategic placement of the two bromine atoms allows for selective and sequential functionalization using palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is particularly well-suited for this purpose. nih.govuwindsor.ca By carefully choosing the reaction conditions and the palladium catalyst/ligand system, chemists can selectively replace one bromine atom at a time. sigmaaldrich.comnih.gov This stepwise approach enables the introduction of two different aryl or alkyl groups at the 4- and 6-positions, creating asymmetric, highly functionalized benzimidazole derivatives. This level of control is essential for building molecules with specific spatial arrangements of functional groups, which is critical for applications in drug design, molecular recognition, and materials science. Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds) and Sonogashira coupling (for C-C triple bonds), further expand the toolkit for elaborating the 4,6-dibromo scaffold. sigmaaldrich.com
Table 2: Key Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Aryl/Alkylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | nih.govuwindsor.ca |
| Buchwald-Hartwig | C-N | Amine | Pd catalyst + Phosphine Ligand + Base | sigmaaldrich.com |
| Sonogashira | C-C (alkyne) | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | sigmaaldrich.com |
The ability to use these reactions on the this compound platform makes it an invaluable precursor for generating complex molecules that would be difficult to synthesize by other means.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies for Halo-Benzimidazoles
The synthesis of benzimidazoles has traditionally involved the condensation of o-phenylenediamines with aldehydes or carboxylic acids, often requiring harsh conditions. chemmethod.comnih.gov The development of greener and more efficient synthetic routes is a paramount goal for future research.
Emerging trends focus on environmentally benign methods that minimize waste and energy consumption. chemmethod.com Photocatalytic approaches, for instance, show promise for the sustainable synthesis of benzimidazole (B57391) derivatives. cnr.it These methods can utilize renewable energy sources like solar light to drive chemical reactions. cnr.it Additionally, the use of green solvents, such as deep eutectic solvents (DES), and biodegradable catalysts are gaining traction. researchgate.net Researchers are also exploring one-pot syntheses and microwave-assisted reactions to shorten reaction times and improve yields. chemmethod.com
The table below summarizes some of the innovative and sustainable methods being explored for benzimidazole synthesis.
| Synthetic Method | Key Features | Potential Advantages |
| Photocatalysis | Utilizes light to initiate reactions, often with a semiconductor catalyst (e.g., TiO2). cnr.it | Sustainable, can use solar energy, mild reaction conditions. cnr.it |
| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat the reaction mixture. chemmethod.com | Shorter reaction times, often higher yields, can be solvent-free. chemmethod.com |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate chemical reactions. acs.org | Enhanced reaction rates, improved yields, often milder conditions. acs.org |
| Green Solvents (e.g., DES) | Employs environmentally friendly solvents like deep eutectic solvents. researchgate.net | Reduced environmental impact, often biodegradable and low toxicity. researchgate.net |
| Nanocatalysis | Utilizes catalysts at the nanoscale for increased surface area and reactivity. rsc.org | High efficiency, recyclability of the catalyst, mild reaction conditions. rsc.org |
Future work in this area will likely involve the refinement of these methods for the specific synthesis of 4,6-Dibromo-1H-benzo[d]imidazole and other halo-benzimidazoles, optimizing reaction conditions and catalyst systems for maximum efficiency and sustainability.
Advanced Functionalization Strategies for Tailored Properties and Applications
The bromine atoms on the this compound ring are not merely passive substituents; they are reactive handles that open the door to a vast array of functionalization possibilities. Advanced strategies for modifying this core structure are crucial for tailoring its properties for specific applications.
Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the bromine positions. These reactions allow for the attachment of a wide range of functional groups, including aryl, alkyl, and alkynyl moieties, thereby modulating the electronic and steric properties of the molecule.
Furthermore, direct C-H activation/functionalization is an increasingly important area of research. This approach allows for the modification of other positions on the benzimidazole ring system, providing even greater control over the final structure and properties. These advanced functionalization techniques are key to unlocking the full potential of this compound in diverse fields.
Deeper Mechanistic Elucidation of Reactivity and Performance in Materials and Biological Systems
A thorough understanding of the mechanisms by which this compound and its derivatives function is critical for their rational design and optimization. This requires a multi-pronged approach that combines experimental and computational methods.
In materials science, research will focus on understanding how the electronic properties, molecular packing, and intermolecular interactions of these compounds influence their performance in applications such as organic electronics and sensors. For example, studies on vapochromism in metal complexes with benzimidazole-derived ligands have revealed novel mechanisms involving reversible coordination of counterions, which could be exploited for detecting volatile organic compounds (VOCs). acs.orgacs.org
In biological systems, the focus will be on elucidating the mechanisms of action that underpin their therapeutic effects. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. arabjchem.orgnih.govnih.gov For instance, some benzimidazole-based compounds act as allosteric inhibitors of viral enzymes like the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov Mechanistic studies have shown that these inhibitors can bind to allosteric pockets on the enzyme surface, leading to conformational changes that inhibit its function. nih.gov Understanding these interactions at a molecular level is crucial for designing more potent and selective drugs.
Exploration of Unconventional Applications in Emerging Technologies
While benzimidazoles have established roles in medicine and materials science, future research will undoubtedly explore their potential in unconventional and emerging technologies. The unique properties of this compound make it a candidate for a variety of novel applications.
One promising area is in the development of new photoactive materials. The benzimidazole core can be incorporated into larger conjugated systems to create organic fluorophores with tunable optical properties. acs.org These materials could find use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Another emerging application is in the field of supramolecular chemistry. The ability of the benzimidazole scaffold to participate in hydrogen bonding and other non-covalent interactions makes it an excellent building block for the construction of complex, self-assembled architectures. These supramolecular assemblies could have applications in areas such as drug delivery, catalysis, and molecular recognition.
Synergistic Approaches Combining Computational Chemistry and Experimental Design
The synergy between computational chemistry and experimental design will be a driving force in the future of benzimidazole research. nih.gov Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide invaluable insights into the structure, properties, and reactivity of this compound and its derivatives. nih.gov
These computational tools can be used to:
Predict reaction outcomes and optimize synthetic routes.
Screen virtual libraries of compounds for desired properties.
Elucidate reaction mechanisms and understand structure-activity relationships. nih.gov
Model interactions with biological targets to guide drug design. nih.gov
By combining computational predictions with targeted experimental validation, researchers can accelerate the discovery and development of new benzimidazole-based materials and therapeutics. This integrated approach will enable a more rational and efficient exploration of the vast chemical space accessible from the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 4,6-Dibromo-1H-benzo[d]imidazole and its derivatives?
The synthesis typically involves bromination of precursor imidazoles or condensation of diaminobenzenes with aldehydes under acidic conditions. For example:
- Route 1 : React 3,6-dibromobenzene-1,2-diamine with a carbonyl compound (e.g., aldehyde) in ethanol under reflux with catalytic p-toluenesulfonic acid (PTSA). Purification via silica gel chromatography yields derivatives (63% yield reported) .
- Route 2 : Direct bromination of 1H-benzo[d]imidazole using bromine in acetone, followed by recrystallization from methanol/chloroform mixtures to isolate pure products .
- Optimization : Nano-SiO₂ catalysis improves reaction efficiency and reduces side products in benzimidazole synthesis, achieving yields >80% .
Q. Which spectroscopic techniques are effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 7.21–8.35 ppm for aromatic protons in brominated derivatives) .
- FTIR : Identifies functional groups (e.g., C-Br stretching at ~590 cm⁻¹, C=N imidazole ring vibrations at ~1611 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing layered structures) .
- HRMS : Validates molecular weight and purity (e.g., m/z 222.12 for a bromo-chloro derivative) .
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
- Catalysts : Use nano-SiO₂ to enhance reaction rates and selectivity .
- Solvent systems : Ethanol or methanol/chloroform mixtures improve solubility and reduce byproducts .
- Temperature control : Reflux at 100°C ensures complete cyclization .
- Purification : Column chromatography with ethyl acetate/hexane (1:1) effectively isolates products .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Q. What strategies resolve contradictions in experimental data on biological activity of benzoimidazole derivatives?
- QSAR/RFR modeling : Correlate structural parameters (e.g., electronegativity, logP) with antimicrobial or cytotoxic activity using datasets from standardized assays .
- Statistical analysis : Principal Component Analysis (PCA) identifies key variables (e.g., substituent position, halogen type) influencing bioactivity discrepancies .
- Cross-validation : Compare in silico ADMET predictions (e.g., toxicity profiles) with in vitro cytotoxicity assays to resolve conflicting results .
Q. How do bromine substituents at positions 4 and 6 influence photophysical properties in materials science applications?
- Triplet energy modulation : Bromine increases spin-orbit coupling, raising triplet energy levels (e.g., 3.12 eV in BIZ-2Me-TRZ) to prevent back-energy transfer in OLED emitters .
- Structural effects : The twisted benzimidazole-triazine framework enhances thermal stability and reduces aggregation-induced quenching .
- Electron-deficient character : Bromine withdraws electron density, improving charge transport in n-type semiconductor hosts .
Methodological Guidance for Data Contradictions
- Synthetic inconsistencies : Re-evaluate reaction stoichiometry and purity of starting materials if yields vary (e.g., bromine equivalents in dihalogenation) .
- Spectroscopic anomalies : Use deuterated solvents and internal standards (e.g., TMS) to calibrate NMR shifts .
- Biological activity variability : Standardize assay conditions (e.g., bacterial strain, incubation time) and validate with positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dibromo-1H-benzo[d]imidazole](https://i.imgur.com/image2.png)
